N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C25H18F3N3O2S and its molecular weight is 481.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is involved in the synthesis of various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield derivatives like pyrazole, isoxazole, and pyrimidine, showcasing the chemical's versatility in generating complex molecular structures with potential for further biological evaluation (Mohareb et al., 2004).
Antimicrobial Screening
Compounds synthesized from this compound have been screened for antimicrobial activity. Novel series of phenols derivatives, for example, have been tested against both Gram-positive and Gram-negative bacteria, with some compounds showing significant activity, indicating the potential for developing new antimicrobial agents from this chemical (Shaikh et al., 2014).
Biological Application Potential
The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from a non-steroidal anti-inflammatory drug precursor suggests potential biological applications of derivatives of this compound. These compounds have been tested for their inhibitory potential against various enzymes, demonstrating the chemical's relevance in medicinal chemistry for identifying novel therapeutic targets (Saeed et al., 2015).
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O2S/c26-25(27,28)21-9-5-4-8-19(21)24(32)29-23-20-14-34-15-22(20)30-31(23)16-10-12-18(13-11-16)33-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFJJOPYRLVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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